N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reactions, starting from simple precursors. For compounds similar to our subject, methodologies can include cyclization reactions, condensations, and substitutions. For instance, the synthesis of related structures has been reported through the cyclization of thioamide with chloroacetoacetate, showing yields above 60% (Tang Li-jua, 2015). Another example involves chlorosulphonation followed by reactions with methylamine and subsequent cyclodehydration steps to yield novel heterocyclic ring systems (A. Marfat & R. J. Chambers, 1988).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings and heteroatoms (N, S), which significantly influence their electronic and spatial configuration. This complexity is fundamental for the compound's interaction with biological targets or in catalytic processes. Quantum chemical modeling, including Density Functional Theory (DFT), is often employed to predict and analyze the molecular structure, electronic properties, and reactivity patterns of such compounds (M. Sheikhi & S. Shahab, 2017).
Scientific Research Applications
Synthesis Techniques and Material Applications
The compound of interest is a part of the chemical class involved in various synthesis techniques and material applications, especially in the context of heterocyclic chemistry and organic synthesis. For instance, the development of scalable synthesis methods for similar compounds showcases the importance of these molecules in drug discovery and material science. A notable example is the kilogram-scale synthesis of a related VEGFR inhibitor, AG-28262, demonstrating the practicality of synthesizing complex molecules for biomedical applications (R. Scott et al., 2006).
Photovoltaic and Electronic Material Research
Compounds with structural similarities have been investigated for their photovoltaic performance, indicating potential applications in the development of organic electronic materials. Research on polymers containing thienyl and benzothiadiazole units, for instance, has explored their band gaps and performance in polymer photovoltaic devices (Martin Helgesen et al., 2010). This suggests that compounds with similar structures may contribute to advancements in solar energy and flexible electronic devices.
Antimicrobial and Antitumor Activity
The synthesis of new derivatives and their biological evaluation is a significant area of research, with some compounds showing promising antimicrobial and antitumor activities. For example, specific benzothiazole and thiadiazole derivatives have been synthesized and screened for diuretic and antimicrobial activities, highlighting the therapeutic potential of these molecules (M. Yar & Zaheen Hasan Ansari, 2009). Furthermore, novel thiazole derivatives have demonstrated significant antitumor effects, underscoring the importance of these compounds in the search for new cancer treatments (Y. Ostapiuk et al., 2017).
Electrochemical Synthesis and Catalysis
Recent advances in electrochemical methods have provided new pathways for synthesizing benzothiazoles and thiazolopyridines, essential frameworks in pharmaceuticals and materials science. A metal- and reagent-free method for the synthesis of these compounds through electrolytic C–H thiolation highlights the efficiency and environmental friendliness of these approaches (Xiang-Yang Qian et al., 2017).
properties
IUPAC Name |
N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS3/c1-10-6-7-15(23-10)13-9-22-17(18-13)19-16(20)12-8-21-14-5-3-2-4-11(12)14/h2-9H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHZKCPUZCMQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CSC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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